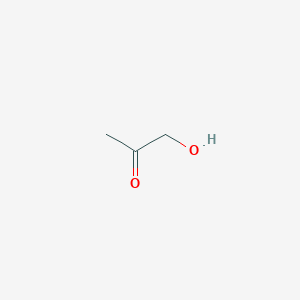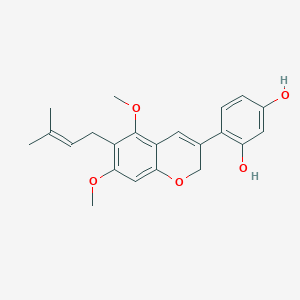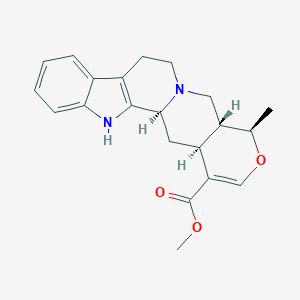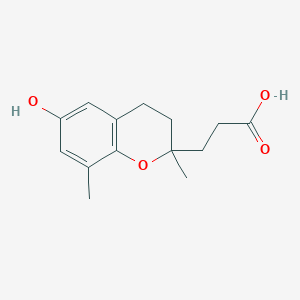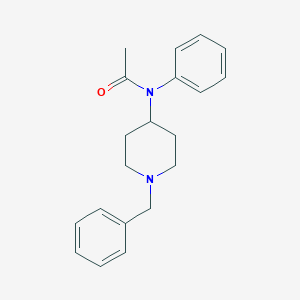
N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide
説明
Synthesis Analysis
The synthesis of N-phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide derivatives involves multiple steps, including the pairing of benzenesulfonyl chloride with 1-aminopiperidine under controlled conditions, followed by substitution reactions to introduce various electrophiles. This process yields a series of N-substituted derivatives showcasing diverse biological activities (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of N-substituted piperidine derivatives has been elucidated using various spectroscopic techniques, such as IR, EIMS, and (1)H-NMR, providing insight into their chemical composition and structural configuration. The planarity of the amide unit and its conformational relationship with adjacent aromatic rings play a crucial role in determining the compound's biological activity and interaction with biological targets (Umezono & Okuno, 2015).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including oxidation and reduction, which can modify their pharmacological profile. For example, the synthesis of oxoammonium salts from piperidine derivatives demonstrates their potential in stoichiometric oxidation reactions, highlighting their versatility in chemical synthesis and potential applications in drug development (Mercadante et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, influence the compound's bioavailability and therapeutic efficacy. The crystallization of these compounds in specific crystal systems with defined unit cell parameters reveals the importance of molecular packing and intermolecular interactions in determining their stability and reactivity (Ismailova et al., 2014).
Chemical Properties Analysis
The chemical properties of N-phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide derivatives, including their reactivity, electron behavior, and intra-molecular interactions, are crucial for their biological activity. Studies using density functional theory (DFT) and molecular docking have provided insights into the electronic structure and potential biological interactions of these compounds, highlighting their role as inhibitors of key enzymes like acetylcholinesterase and butyrylcholinesterase (Bharathy et al., 2021).
科学的研究の応用
Anxiolytic Properties
N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide derivatives have been identified as potential anxiolytics. For instance, certain piperidine acetamide derivatives have shown efficacy in animal models predictive of clinical effectiveness for treating anxiety. These compounds have demonstrated modest affinity for neurokinin NK-1 and NK-2 receptors, which play roles in mood and emotion regulation (Kordik et al., 2006).
Enzyme Inhibition Activity
Some derivatives of N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide have been synthesized and studied for their inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds have shown promising activity levels in various biological assays, indicating potential therapeutic applications (Khalid et al., 2014).
DNA and Protein Binding Studies
Some novel derivatives of N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide have been synthesized and their interactions with calf thymus DNA and bovine serum albumin (BSA) have been studied. These interactions are critical for understanding the compound's potential as a therapeutic agent. The studies indicated that these compounds interact with DNA via intercalation and have a strong binding affinity to BSA, suggesting potential biomedical applications (Raj, 2020).
Antibacterial Properties
N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide derivatives have been investigated for their antibacterial properties. A study found that certain derivatives exhibited moderate inhibitory activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential utility in treating bacterial infections (Iqbal et al., 2017).
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-17(23)22(19-10-6-3-7-11-19)20-12-14-21(15-13-20)16-18-8-4-2-5-9-18/h2-11,20H,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGXYSOSRSCGJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154067 | |
| Record name | N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide | |
CAS RN |
1237-52-1 | |
| Record name | N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1237-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001237521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1237-52-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73750 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYL-N-(1-(PHENYLMETHYL)-4-PIPERIDINYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA9VPB673J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





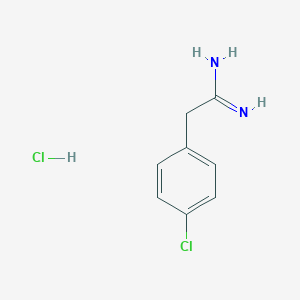
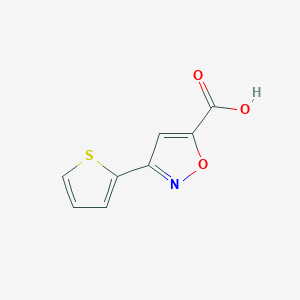
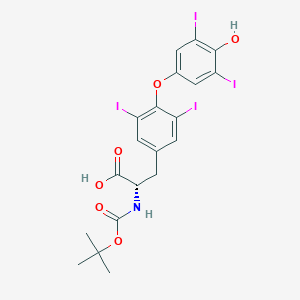
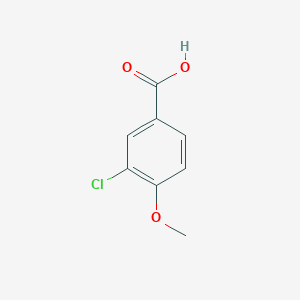
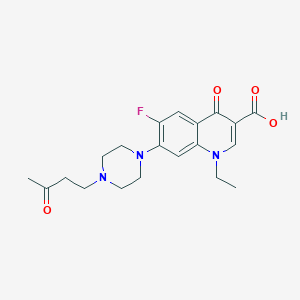
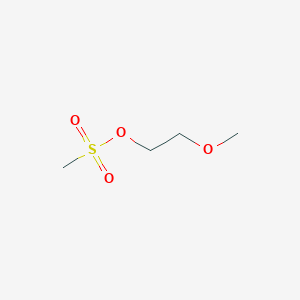
![4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol](/img/structure/B41139.png)
